N-Mal-N-bis(PEG4-NHS ester)
Overview
Description
N-Mal-N-bis(PEG4-NHS ester): is a branched maleimide linker with two terminal N-hydroxysuccinimide (NHS) esters. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable covalent bonds with primary amines and thiol groups . The maleimide group reacts specifically with thiol groups, while the NHS ester reacts with primary amines, making it a versatile tool for connecting biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Mal-N-bis(PEG4-NHS ester) typically involves the following steps:
Activation of Polyethylene Glycol (PEG): Polyethylene glycol is first activated by reacting with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form PEG-NHS ester.
Coupling with Maleimide: The activated PEG-NHS ester is then reacted with maleimide under mild conditions to form the final product, N-Mal-N-bis(PEG4-NHS ester).
Industrial Production Methods: Industrial production of N-Mal-N-bis(PEG4-NHS ester) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of polyethylene glycol are activated using NHS and DCC.
Controlled Reaction Conditions: The coupling reaction with maleimide is carefully controlled to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Mal-N-bis(PEG4-NHS ester) undergoes substitution reactions with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups in an addition reaction to form a stable thioether bond.
Common Reagents and Conditions:
Primary Amines: Reacts with primary amines under mild conditions (pH 7-8) to form amide bonds.
Thiol Groups: Reacts with thiol groups at neutral to slightly basic pH to form thioether bonds.
Major Products:
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with thiol groups.
Scientific Research Applications
Mechanism of Action
Molecular Targets and Pathways: N-Mal-N-bis(PEG4-NHS ester) exerts its effects by forming covalent bonds with primary amines and thiol groups on biomolecules. The maleimide group specifically targets thiol groups, forming a stable thioether bond, while the NHS ester targets primary amines to form amide bonds . This dual reactivity allows for the efficient and stable conjugation of biomolecules, facilitating their use in various applications .
Comparison with Similar Compounds
N-Mal-N-bis(PEG2-NHS ester): Similar structure but with a shorter PEG chain.
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester): Contains an additional carbonyl group, providing different reactivity and solubility properties.
Uniqueness: N-Mal-N-bis(PEG4-NHS ester) is unique due to its branched structure and the presence of two terminal NHS esters, which enhance its reactivity and versatility in bioconjugation applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N4O19/c42-29(7-10-39-30(43)1-2-31(39)44)38(11-15-53-19-23-57-27-25-55-21-17-51-13-8-36(49)59-40-32(45)3-4-33(40)46)12-16-54-20-24-58-28-26-56-22-18-52-14-9-37(50)60-41-34(47)5-6-35(41)48/h1-2H,3-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYDOIENLEOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N4O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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